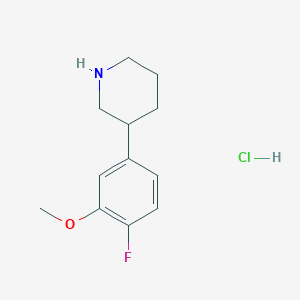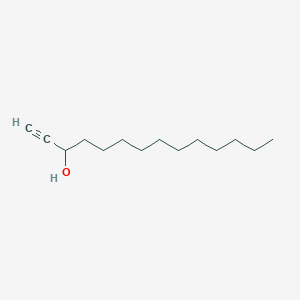
2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H14Cl2N2OS2 and its molecular weight is 409.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity and Molecular Structure Analysis
A study by Stolarczyk et al. (2018) explored the synthesis and crystal structure of 4-thiopyrimidine derivatives, focusing on compounds related to 2-((4-Chlorobenzyl)sulfanyl)-4-((2-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether. The research found that these compounds displayed varying degrees of cytotoxicity against different cell lines, including cancerous and normal cell lines, highlighting their potential in cancer research and treatment (Stolarczyk et al., 2018).
Spectroscopic Investigation and Potential Chemotherapeutic Applications
Alzoman et al. (2015) conducted spectroscopic investigations (FT-IR and FT-Raman) on a compound similar to this compound. The study provided insights into the compound's equilibrium geometry and molecular properties, including its potential as an anti-diabetic and chemotherapeutic agent (Alzoman et al., 2015).
Molecular Docking and Antibacterial Activity
Manikannan et al. (2010) synthesized a set of pyridine derivatives, including one structurally similar to the compound . The study evaluated their potential as anti-tubercular agents, finding that certain derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis (Manikannan et al., 2010).
Antibacterial and Enzyme Inhibition Potentials
Siddiqui et al. (2014) researched N-substituted oxadiazole derivatives, which include structural elements similar to this compound. Their findings revealed these compounds as potential anti-bacterial agents and moderate inhibitors of the α-chymotrypsin enzyme, indicating their potential use in antibacterial therapies and enzyme-related treatments (Siddiqui et al., 2014).
Crystal Structure Analysis
The crystal structures of compounds related to this compound were analyzed by Subasri et al. (2017). Their research contributes to the understanding of molecular conformations and interactions, important for designing drugs and materials with specific properties (Subasri et al., 2017).
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(2-chlorophenyl)sulfanyl-5-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-23-15-10-21-18(24-11-12-6-8-13(19)9-7-12)22-17(15)25-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVRMIPABGSSCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
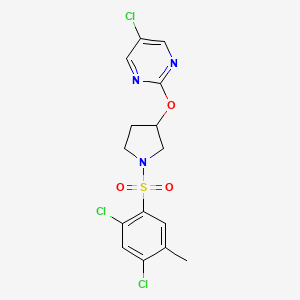
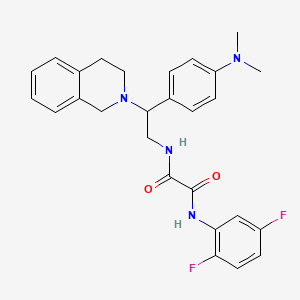
![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)
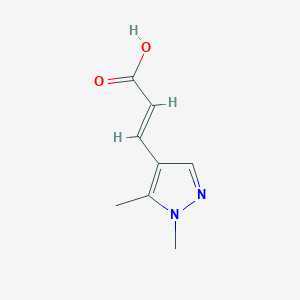
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
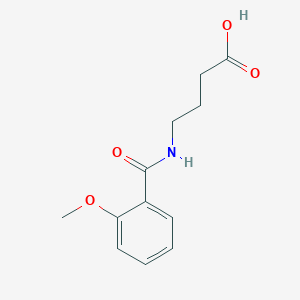

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)
